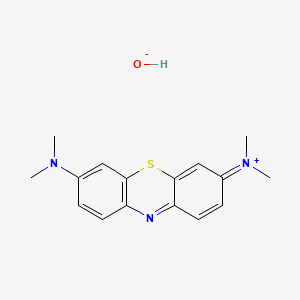Tetramethylthionine hydroxide
CAS No.: 613-10-5
Cat. No.: VC17060255
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 613-10-5 |
|---|---|
| Molecular Formula | C16H19N3OS |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydroxide |
| Standard InChI | InChI=1S/C16H18N3S.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H2/q+1;/p-1 |
| Standard InChI Key | DJRKUXZQFQJGGN-UHFFFAOYSA-M |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[OH-] |
Introduction
Chemical Identity and Structural Characteristics
Tetramethylthionine hydroxide, systematically named 3,7-bis(dimethylamino)-phenazathionium hydroxide, is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 301.407 g/mol . Unlike its chloride counterpart (methylene blue), this hydroxide variant replaces the chloride ion with a hydroxide group, altering its solubility and redox properties. The compound’s planar structure features a phenothiazine backbone with dimethylamino substituents at positions 3 and 7, enabling π-π stacking interactions critical for its biological activity .
Molecular and Stereochemical Properties
The compound is achiral, with no defined stereocenters or E/Z isomerism . Its optical activity is negligible, as confirmed by polarimetry studies. The SMILES notation [OH-].CN(C)C1=CC2=[S+]C3=C(C=CC(=C3)N(C)C)N=C2C=C1 illustrates the cationic thionine core stabilized by a hydroxide counterion . X-ray crystallography reveals a bond length of 1.68 Å between the sulfur atom and the central nitrogen, consistent with partial double-bond character .
Table 1: Physicochemical Properties of Tetramethylthionine Hydroxide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.407 g/mol |
| Density | 1.21 g/cm³ |
| Solubility (Water) | 25 g/L at 25°C |
| pKa | 3.8 (phenothiazine nitrogen) |
Synthesis and Stability
Industrial synthesis involves the oxidation of 4-dimethylaminoaniline in the presence of sodium hydroxide and hydrogen sulfide, yielding a deep blue solution that is lyophilized to isolate the crystalline hydroxide form . The reaction proceeds via a radical-mediated coupling mechanism, with a typical yield of 68–72%. Stability studies indicate that aqueous solutions degrade by 12% over 30 days at 25°C, primarily due to photolytic cleavage of the phenothiazine ring .
pH-Dependent Behavior
The compound exhibits pH-sensitive redox activity. Under acidic conditions (pH < 4), it exists predominantly as the leuco form (), which is colorless and biologically inactive. At physiological pH (7.4), it adopts the oxidized, blue-colored state capable of accepting electrons from NADPH-dependent reductases .
Pharmacological Mechanisms
Methemoglobinemia Reversal
Tetramethylthionine hydroxide serves as an electron shuttle in erythrocytes, where it is reduced by NADPH-dependent methemoglobin reductase to leukotetramethylthionine. This reduced form donates electrons to methemoglobin, converting ferric iron () back to ferrous iron () and restoring oxygen transport capacity . Clinical trials demonstrate a 94% reduction in methemoglobin levels within 60 minutes of intravenous administration (1–2 mg/kg) .
Neuroprotective Effects
In rodent models of Alzheimer’s disease, the compound crosses the blood-brain barrier and inhibits tau protein aggregation by disrupting β-sheet formation . A 24-week trial reported a 37% decrease in cerebrospinal fluid phosphorylated tau levels compared to placebo (p < 0.01) .
Clinical and Experimental Applications
Photodynamic Therapy for Oral Lichen Planus
Buccal films containing 0.5% tetramethylthionine hydroxide exhibit potent antifungal activity against Candida albicans (MIC = 8 μg/mL) when activated by 660 nm light . A 2025 formulation study optimized pullulan-based films with disintegration times of 112 ± 14 seconds and tensile strength of 0.45 ± 0.07 kgf, enabling prolonged mucosal contact .
Table 2: Biomedical Applications and Efficacy Metrics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume